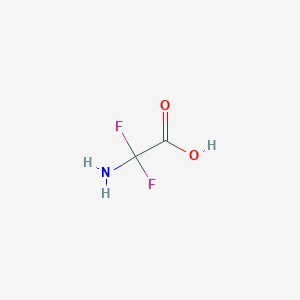

2,2-Difluoroglycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H3F2NO2 |

|---|---|

Molecular Weight |

111.05 g/mol |

IUPAC Name |

2-amino-2,2-difluoroacetic acid |

InChI |

InChI=1S/C2H3F2NO2/c3-2(4,5)1(6)7/h5H2,(H,6,7) |

InChI Key |

MLBOEEWJFQAXAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(N)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoroglycine and Its Derivatives

Discovery and Optimization of Novel Synthetic Routes

The journey to an effective synthesis of 2,2-difluoroglycine derivatives has been marked by a strong synergy between computational prediction and experimental validation. amazonaws.comresearchgate.netnih.gov By moving beyond traditional trial-and-error approaches, researchers have successfully employed sophisticated computational methodologies to navigate the complex landscape of chemical reactions and identify promising synthetic strategies from the ground up. amazonaws.comhokudai.ac.jp

Computational Design of Reaction Pathways for this compound

At the forefront of this computational revolution is the ability to design reaction pathways with a high degree of precision. hokudai.ac.jp By simulating potential reactions at a quantum mechanical level, scientists can predict their feasibility, identify potential byproducts, and refine conditions for optimal outcomes before a single experiment is conducted. compchemhighlights.orgrsc.org

A key conceptual framework in this endeavor is Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA). digitellinc.comamazonaws.comresearchgate.net Introduced in 2013, QCaRA systematically explores the decomposition pathways of a target molecule, like this compound, to propose potential synthetic routes in the reverse direction. digitellinc.comamazonaws.com This approach has been instrumental in identifying novel reactant combinations that would not be obvious through conventional chemical intuition. nih.govresearchgate.net The synthesis of a this compound derivative was the first reported experimental discovery of a new reaction based on a QCaRA prediction. amazonaws.comresearchgate.netnih.gov For this compound, QCaRA, in conjunction with the Artificial Force Induced Reaction (AFIR) method, generated a complex reaction path network that included 30 potential synthetic routes. digitellinc.com

The Artificial Force Induced Reaction (AFIR) method serves as the computational engine that drives the exploration of these reaction pathways. digitellinc.comhokudai.ac.jp AFIR works by applying a virtual force to systematically induce geometrical transformations in a molecule, thereby exploring a vast range of potential reactions automatically. hokudai.ac.jp This powerful tool has been successfully used to identify a new three-component reaction for synthesizing α,α-difluoroglycine derivatives. hokudai.ac.jpresearchgate.net In the case of this compound, the AFIR method was used to explore decomposition paths, ultimately leading to the identification of promising starting materials. digitellinc.comresearchgate.net The single component AFIR (SC-AFIR) method, specifically, was applied to this compound, resulting in the generation of 288 equilibrium structures and 309 transition states, providing a rich dataset of potential reaction coordinates. compchemhighlights.org

Density Functional Theory (DFT) calculations have been crucial for understanding the intricate details of the proposed reaction mechanisms. compchemhighlights.orgnih.govresearchgate.net By calculating the energies of reactants, transition states, and products, DFT provides a quantitative assessment of a reaction's viability. compchemhighlights.orgbeilstein-journals.org For the synthesis of this compound derivatives, DFT calculations were used to analyze the reaction profiles of the three-component reaction, revealing critical insights. nih.govresearchgate.net For instance, these calculations predicted that while a reaction using trimethylamine (B31210), a difluorocarbene precursor, and carbon dioxide would yield the desired product in nearly 100% yield, a similar reaction with ammonia (B1221849) would be far less successful, a prediction that was later confirmed experimentally. nih.govcompchemhighlights.org

Artificial Force Induced Reaction (AFIR) Methodology

Three-Component Reactions (3CR) for this compound Derivative Synthesis

A significant outcome of this computational exploration has been the development of a novel three-component reaction (3CR) for the synthesis of this compound derivatives. researchgate.netnih.gov This reaction offers a streamlined approach, combining multiple reactants in a single step to generate the target molecule.

The computationally designed 3CR utilizes an amine, a difluorocarbene (generated in situ), and carbon dioxide as the key reactants. hokudai.ac.jpnih.gov This method has proven to be highly versatile, accommodating a broad range of amines, including various tertiary amines and nitrogen-containing heterocycles like pyridine (B92270), quinoline, and imidazole. researchgate.netnih.gov The reaction is not only efficient but also utilizes carbon dioxide, an abundant and non-toxic C1 source. researchgate.netnih.gov The resulting α,α-difluoroglycine derivatives are often isolated in solid form without the need for column chromatography, simplifying the purification process. nih.gov

| Reactant Class | Specific Examples | Product Type |

| Tertiary Amines | Trimethylamine | α,α-Difluoroglycine Derivatives |

| Pyridines | Pyridine, Isoquinoline | α,α-Difluoroglycine Derivatives |

| Imidazoles | Imidazole | α,α-Difluoroglycine Derivatives |

| Thiazoles | Thiazole | α,α-Difluoroglycine Derivatives |

| Pyrazoles | Pyrazole | α,α-Difluoroglycine Derivatives |

Table 1: Scope of Amines in the Three-Component Synthesis of this compound Derivatives. researchgate.netnih.gov

Computational analysis using DFT was instrumental in optimizing this reaction. nih.govresearchgate.net For example, initial computational studies exploring the reaction with ammonia (NH₃), difluorocarbene (:CF₂), and carbon dioxide (CO₂) predicted a very low yield of difluoroglycine. compchemhighlights.org This was attributed to an unfavorable equilibrium and the formation of byproducts. compchemhighlights.org Subsequent calculations using trimethylamine (NMe₃) instead of ammonia predicted a near-quantitative yield, a result that was successfully replicated in the lab, achieving a 96% yield of the corresponding ester derivative. compchemhighlights.org

| Difluorocarbene Precursor | Amine | Predicted Yield | Experimental Outcome |

| Me₃SiCF₃ (generates CF₃⁻) | NH₃ | Almost zero | Not pursued |

| Me₃SiCF₂Br (generates CF₂Br⁻) | NH₃ | 69.6% | Byproduct formation observed |

| Me₃SiCF₂Br (generates CF₂Br⁻) | NMe₃ | >99% | 96% yield of ester derivative |

Table 2: Computationally Predicted and Experimentally Verified Yields for the Synthesis of this compound Derivatives under Different Reaction Conditions. compchemhighlights.orgrsc.org

This close agreement between computational prediction and experimental reality underscores the power of these new methodologies in accelerating the discovery and optimization of complex chemical syntheses. The successful development of this three-component reaction for this compound derivatives stands as a testament to the transformative potential of computationally-driven chemical research. researchgate.netnih.gov

In Situ Generation of Difluorocarbene

The in situ generation of difluorocarbene (:CF2) is a cornerstone for the synthesis of this compound and its analogs. Difluorocarbene is a versatile and highly reactive intermediate that can be generated from various precursors. researchgate.netdoi.org Common and effective precursors for generating difluorocarbene include (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) and sodium chlorodifluoroacetate (ClCF2CO2Na). researchgate.netacs.org TMSCF2Br is particularly attractive due to its reactivity and the mild conditions under which it can generate difluorocarbene. doi.org The generation can be initiated by a fluoride (B91410) source or even weak Lewis bases like HMPA and DMPU at low temperatures. doi.org

A notable application of in situ generated difluorocarbene is a three-component reaction involving an amine, carbon dioxide (CO2), and difluorocarbene to produce difluoroglycine derivatives. nih.govresearchgate.net This method is advantageous as it utilizes abundant and non-toxic CO2 as a C1 source. nih.gov The reaction proceeds through the formation of an ammonium (B1175870) ylide from the amine and difluorocarbene, which is then carboxylated by CO2. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in understanding the reaction profiles and have even led to the discovery of new difluorocarbene precursors that can operate at 0 °C without additives. nih.govresearchgate.net For instance, the decomposition pathways of potential precursors can be computationally evaluated to predict their efficacy in generating difluorocarbene. researchgate.net

Another approach involves the reaction of difluorocarbene with thiocarbonyl fluoride, which is also generated in situ. This reaction with various amines leads to the formation of thiocarbamoyl fluorides, isothiocyanates, or difluoromethylthiolated heterocycles, depending on the amine used. researchgate.net

The reaction of difluorocarbene with imines presents another pathway. For example, the reaction of difluorocarbene generated from chlorodifluoromethane (B1668795) with the benzophenone (B1666685) Schiff base of ethyl glycinate (B8599266) yields ethyl 1-difluoromethyl-2,2-diphenylaziridine-3-carboxylate. rsc.org

Table 1: Precursors for In Situ Generation of Difluorocarbene

| Precursor | Generation Method | Notes |

| (Bromodifluoromethyl)trimethylsilane (TMSCF2Br) | Initiated by fluoride ions or weak Lewis bases (e.g., HMPA, DMPU). doi.org | Highly reactive and effective under mild conditions. doi.org |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | Thermal decomposition. | Readily available and used in the synthesis of dihydrothiophene derivatives. researchgate.net |

| Chlorodifluoromethane (CHClF2) | Base-induced elimination. | Used in reactions with imines. rsc.org |

| Trifluoromethyl(trimethyl)silane (TMSCF3) | Fluoride-initiated decomposition. | A well-established reagent for generating difluorocarbene. doi.orgresearchgate.net |

Stereoselective Synthetic Approaches to Fluorinated Amino Acids Relevant to this compound Analogues

Asymmetric Synthesis Strategies for α-Fluoroalkyl-α-Amino Acids

The development of asymmetric synthetic strategies is crucial for accessing enantiomerically pure or enriched α-fluoroalkyl-α-amino acids, which are valuable in medicinal chemistry and chemical biology. mdpi.comresearchgate.netnih.gov Several key approaches have emerged.

One prominent strategy involves the alkylation of chiral nickel(II) complexes . A chiral Ni(II) complex of a glycine (B1666218) Schiff base can be deprotonated and then alkylated with a fluorinated alkyl halide. Subsequent hydrolysis of the complex yields the desired α-fluoroalkyl-α-amino acid in high enantiomeric purity. chemrxiv.org This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids, including those with trifluoroethyl groups. chemrxiv.org

Another powerful approach is catalytic asymmetric hydrogenation . For instance, α-fluorinated iminoesters can be enantioselectively hydrogenated using a palladium catalyst in a fluorinated alcohol solvent to produce fluoro-α-amino acid derivatives with high enantiomeric excess. nii.ac.jp Similarly, Pd-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates can yield enantioenriched α,α-difluorinated carboxylic acid derivatives. dicp.ac.cn

Chiral auxiliary-based methods are also robust, particularly for the large-scale production of enantiopure α-CF3-α-amino acids. mdpi.com These methods involve attaching a chiral auxiliary to the substrate to direct a stereoselective reaction, followed by removal of the auxiliary.

Furthermore, copper-catalyzed asymmetric difluoromethylation has been reported for the synthesis of chiral α-difluorinated amino acids. This method utilizes a difluorocarbene generated in situ from difluorochloromethane under basic conditions. mdpi.com

Diastereoselective and Enantioselective Methodologies

Building on general asymmetric strategies, a variety of diastereoselective and enantioselective methodologies have been developed for synthesizing fluorinated amino acids, including analogs relevant to this compound.

Diastereoselective fluorination of chiral precursors is a common strategy. For example, N-Boc arylsulfonyloxazolidine derivatives, derived from a chiral alcohol, can undergo diastereoselective fluorination. researchgate.net

The Reformatsky-type reaction offers another route. Chiral 1,3-oxazolidines can be diastereoselectively alkylated with ethyl bromodifluoroacetate to furnish 3,3-difluoroazetidin-2-ones with high diastereomeric excess. These can then be converted to optically pure α,α-difluoro-β-amino acids. acs.org

Enantioselective reduction of imines is also a key methodology. For example, α-imino-β-bromo-β,β-difluoropropanate can be enantioselectively hydrogenated using a palladium catalyst to provide the corresponding amine with high enantiomeric excess, which can then be transformed into various fluorinated amino acids. nii.ac.jp

A biomimetic mdpi.comcore.ac.uk-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives, has been developed to produce a wide range of β,β-difluoro-α-amino amides in good yields and high enantioselectivities. nih.gov

Table 3: Comparison of Stereoselective Methodologies

| Methodology | Key Features | Example Application |

| Chiral Ni(II) Complex Alkylation | Gram-scale synthesis, high enantiomeric purity (>94% ee). chemrxiv.org | Synthesis of trifluoroethylglycine. chemrxiv.org |

| Catalytic Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Pd-based) for high enantioselectivity. nii.ac.jpdicp.ac.cn | Hydrogenation of α-fluorinated iminoesters and α,α-difluoro-β-arylbutenoates. nii.ac.jpdicp.ac.cn |

| Reformatsky-Type Reaction | Diastereoselective alkylation of chiral oxazolidines. acs.org | Synthesis of 3,3-difluoroazetidin-2-ones and subsequent conversion to α,α-difluoro-β-amino acids. acs.org |

| Biomimetic mdpi.comcore.ac.uk-Proton Shift | Organocatalyzed, mild conditions, high enantioselectivity. nih.gov | Synthesis of chiral β,β-difluoro-α-amino amides. nih.gov |

Advanced Fluorination Techniques Applicable to this compound Scaffolds

Late-Stage Deoxyfluorination Reactions for Amino Acid Derivatives

Late-stage fluorination is a powerful strategy for introducing fluorine into complex, highly functionalized molecules like amino acid derivatives, often in the final steps of a synthetic sequence. researchgate.netcore.ac.uk Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a particularly important late-stage technique. researchgate.netcore.ac.uk

A variety of nucleophilic fluorinating reagents are employed for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxofluor, are common reagents. core.ac.uk More recently, easy-to-handle solid reagents like XtalFluor-E and XtalFluor-M have gained popularity due to their lower moisture sensitivity. core.ac.uk These reagents can convert alcohols to fluorides and carboxylic acids to acyl fluorides. u-szeged.hu

The mechanism of deoxyfluorination can proceed through an SN1 or SN2 pathway, and the choice of reagent and substrate can influence the stereochemical outcome. core.ac.uk For example, the fluorination of a protected α,β,γ-trihydroxy-δ-amino acid derivative using a sequential deoxyfluorination approach can lead to the synthesis of α,β,γ-trifluoro-δ-amino acids with specific stereochemistry. acs.org

Late-stage deoxyfluorination has been successfully applied to synthesize various fluorinated amino acid derivatives, including cyclic α-, β-, and γ-amino acid analogs. researchgate.net For instance, Fmoc-protected alanine (B10760859) has been successfully fluorinated using a cost-effective potassium salt of a perfluorocarboxylic acid. rsc.org This highlights the potential for applying these methods to introduce fluorine into peptide backbones. researchgate.net

The development of these techniques is crucial as it allows for the modification of existing amino acid scaffolds, providing a direct route to novel fluorinated analogs without having to build them from simple fluorinated starting materials. core.ac.uk

Table 4: Common Reagents for Late-Stage Deoxyfluorination

| Reagent | Abbreviation | Properties |

| Diethylaminosulfur Trifluoride | DAST | Commonly used liquid reagent. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxofluor | A safer alternative to DAST. |

| (Diethylamino)difluorosulfonium Tetrafluoroborate | XtalFluor-E | Easy-to-handle solid, less moisture-sensitive. core.ac.uk |

| Difluoro(morpholino)sulfonium Tetrafluoroborate | XtalFluor-M | Easy-to-handle solid, less moisture-sensitive. core.ac.uk |

Photocatalytic and Radical Fluorination Approaches

The introduction of fluorine atoms into amino acids can dramatically alter their biological properties. In recent years, photocatalytic and radical-mediated reactions have emerged as powerful and mild strategies for the synthesis of fluorinated organic molecules, including this compound derivatives. These methods often proceed under gentle conditions, avoiding the harsh reagents and high temperatures required in more traditional fluorination techniques. They offer novel pathways for the direct C-H functionalization of glycine precursors or for the transformation of pre-functionalized substrates.

One notable strategy involves the direct difluoroalkylation of N-aryl glycine derivatives through photoredox catalysis. For instance, a copper(I) photoredox-enabled reaction has been developed for the selective installation of a difluoromethyl group onto the α-carbon of the glycine backbone. nih.gov This method utilizes a stable phosphonium (B103445) salt as the difluoromethyl source and proceeds under visible light irradiation. nih.gov The reaction can be performed as a direct α-coupling or as a three-component reaction involving an alkene, showcasing its versatility in creating diverse unnatural amino esters. nih.gov

Another significant approach involves radical C-H fluorination. While monofluorination is more common, difluorination can be achieved by adjusting the reaction conditions, such as the stoichiometry of the fluorine source. beilstein-journals.orgbeilstein-journals.org For example, radical benzylic C-H fluorination using a silver catalyst and Selectfluor® as the fluorine atom transfer agent can be modulated to produce difluorinated products by increasing the amounts of the amino acid radical precursor and Selectfluor®. beilstein-journals.orgbeilstein-journals.org The initial step involves the generation of an α-aminoalkyl radical via oxidative decarboxylation of an unprotected amino acid like glycine. beilstein-journals.orgbeilstein-journals.orgconicet.gov.ar This radical then facilitates the formation of a substrate radical, which is subsequently fluorinated. beilstein-journals.orgbeilstein-journals.org

Furthermore, difluoroglycine derivatives themselves can serve as precursors in subsequent photoredox-catalyzed radical substitution reactions. A three-component reaction using amines, difluorocarbene, and carbon dioxide has been developed to produce a variety of α,α-difluoroglycine derivatives. hokudai.ac.jpresearchgate.netresearchgate.net These stable products can then be used in photoredox-catalyzed reactions to introduce other functional groups, demonstrating the utility of these fluorinated building blocks in synthetic chemistry. hokudai.ac.jpresearchgate.net

Research Findings:

The following tables summarize key findings from recent research on the photocatalytic and radical synthesis of this compound and its derivatives.

| Glycine Derivative | Alkene Component (for 3-component reaction) | Catalyst | Fluorine Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-(phenylamino)acetate | N/A (Direct) | CuI | [Ph3PCF2H]+Br- | DMSO | 72 |

| Ethyl 2-((4-methoxyphenyl)amino)acetate | N/A (Direct) | CuI | [Ph3PCF2H]+Br- | DMSO | 65 |

| Ethyl 2-((4-chlorophenyl)amino)acetate | N/A (Direct) | CuI | [Ph3PCF2H]+Br- | DMSO | 78 |

| Ethyl 2-(phenylamino)acetate | Styrene | CuI | [Ph3PCF2H]+Br- | DMSO | 85 |

| Ethyl 2-(phenylamino)acetate | 4-Methylstyrene | CuI | [Ph3PCF2H]+Br- | DMSO | 81 |

| Substrate | Catalyst/Mediator | Fluorine Source | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methylbiphenyl | AgNO3 / Glycine | Selectfluor® | CH3CN/H2O | Increased Stoichiometry | 4-(Difluoromethyl)-1,1'-biphenyl | N/A |

| 4-Ethylbiphenyl | AgNO3 / Glycine | Selectfluor® | CH3CN/H2O | Increased Stoichiometry | 4-(1,1-Difluoroethyl)-1,1'-biphenyl | N/A |

| Toluene | K2S2O8 | Selectfluor® | CH3CN/H2O | Heat, 3.0 eq. Selectfluor® | (Difluoromethyl)benzene | 72 |

| Ethylbenzene | K2S2O8 | Selectfluor® | CH3CN/H2O | Heat, 3.0 eq. Selectfluor® | (1,1-Difluoroethyl)benzene | 65 |

| Difluoroglycine Derivative Substrate | Radical Precursor | Photocatalyst | Solvent | Light Source | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2,2-Difluoro-2-(3-methyl-1H-imidazol-3-ium-1-yl)acetate | Cyclohexane | 4CzIPN | DCE | Blue LED | Methyl 2-cyclohexyl-2,2-difluoroacetate | 85 |

| 2,2-Difluoro-2-(3-methyl-1H-imidazol-3-ium-1-yl)acetate | Adamantane | 4CzIPN | DCE | Blue LED | Methyl 2-(adamantan-1-yl)-2,2-difluoroacetate | 91 |

| 2,2-Difluoro-2-(3-methyl-1H-imidazol-3-ium-1-yl)acetate | Tetrahydrofuran | 4CzIPN | DCE | Blue LED | Methyl 2,2-difluoro-2-(tetrahydrofuran-2-yl)acetate | 70 |

| 2,2-Difluoro-2-(3-methyl-1H-imidazol-3-ium-1-yl)acetate | 1,4-Dioxane | 4CzIPN | DCE | Blue LED | Methyl 2-(1,4-dioxan-2-yl)-2,2-difluoroacetate | 75 |

Advanced Computational Chemistry in 2,2 Difluoroglycine Research

Theoretical Prediction of Reactant Candidates and Reaction Pathways

A primary challenge in synthetic chemistry is the identification of viable starting materials and reaction routes for a target molecule, particularly for novel compounds like 2,2-difluoroglycine for which established synthetic protocols are lacking. amazonaws.comchemrxiv.org Computational methods, specifically Quantum Chemistry-aided Retrosynthetic Analysis (QCaRA), have been instrumental in overcoming this hurdle. chemrxiv.orgdigitellinc.com

The QCaRA approach systematically explores the decomposition pathways of a target molecule using quantum chemical calculations to propose potential synthetic routes in reverse. chemrxiv.orgdigitellinc.com For this compound, researchers employed the Artificial Force Induced Reaction (AFIR) method as the engine for QCaRA. digitellinc.comresearchgate.net This technique induces structural changes by applying a virtual force between fragments within a molecule, allowing for an exhaustive search of possible dissociation pathways. amazonaws.comresearchgate.net

This computational retrosynthetic analysis of this compound generated a complex reaction path network, identifying numerous potential reactant sets. digitellinc.com An initial search produced 76 possible equilibrium structures as substrate candidates, from which the 30 lowest-energy candidates were further analyzed. amazonaws.comresearchgate.netrsc.org These candidates included stable molecules as well as short-lived intermediates. amazonaws.com The selection of the most promising reactant set was based on criteria such as the predicted exothermicity of the reaction (indicating a high potential yield), a low energy barrier, and the ready availability of the proposed reactants. compchemhighlights.org

Among the computationally predicted candidates, the combination of ammonia (B1221849) (NH₃), difluorocarbene (:CF₂), and carbon dioxide (CO₂) emerged as a highly promising pathway due to its favorable energy profile and the simplicity of the components. amazonaws.comdigitellinc.comcompchemhighlights.org The automated reaction path search identified a convergent, one-step reaction from these three components to form difluoroglycine. amazonaws.com

| Candidate ID | Reactant Components | Relative Energy (kJ/mol) | Notes |

|---|---|---|---|

| R1 | Difluoromethylamine + CO₂ | -70.4 | Most stable reactant pair; reaction is endothermic. |

| R2 | Fluoroimine + CO₂ + HF | -15.6 | Reaction is endothermic. |

| R26 | :CF₂ + NH₃ + CO₂ | +429.5 | Selected for experimental study due to low barrier and reactant availability. |

Reaction Network Analysis and Kinetic Simulations

Once potential reaction pathways are identified, reaction network analysis and kinetic simulations are employed to predict the outcome of the reaction under specific conditions. These simulations model the entire reaction system, accounting for all possible intermediates, transition states, and side reactions to estimate the yield of the target product and by-products. rsc.organnualreviews.org

For the synthesis of this compound, kinetic simulations were performed using the rate constant matrix contraction (RCMC) method. rsc.orgchemrxiv.org This method efficiently calculates the time evolution of species concentrations within the complex reaction network derived from the AFIR search. chemrxiv.org The simulations for the proposed reaction of ammonia, a difluorocarbene precursor (bromodifluoromethyl anion), and CO₂ predicted a promising, yet imperfect, yield for difluoroglycine. rsc.org The model indicated that while difluoroglycine was expected to be the major product, a significant amount of a side product, bromodifluoroacetic acid, would also be formed. rsc.org

Further computational analysis revealed that the use of simple ammonia (NH₃) as a reactant could lead to an undesired proton transfer to the difluorocarbene intermediate, reducing the yield. compchemhighlights.org To address this, kinetic simulations were performed on a modified system using trimethylamine (B31210) (NMe₃) instead of ammonia. The computational results for this new system were definitive, predicting a near-quantitative yield (>99%) of the desired difluoroglycine derivative. compchemhighlights.org This prediction guided the experimental work, which ultimately achieved a 96% yield, demonstrating the predictive power of these kinetic simulations in optimizing reaction design. compchemhighlights.orgnih.gov

| Reactant System | Predicted Yield of Difluoroglycine Derivative | Major Predicted By-product | Predicted By-product Yield |

|---|---|---|---|

| NH₃ + CF₂Br⁻ + CO₂ | 69.6% | Bromodifluoroacetic acid | 29.3% |

| NH₃ + CF₃⁻ + CO₂ | ~0% | CF₃CO₂⁻ | 99.8% |

| NMe₃ + CF₂Br⁻ + CO₂ | >99% | - | - |

Conformational Analysis and Stereoelectronic Effects in Difluorinated Systems

Computational chemistry is essential for understanding the three-dimensional structure and conformational preferences of molecules like this compound. The presence of two highly electronegative fluorine atoms on the α-carbon introduces significant stereoelectronic effects that dictate the molecule's preferred geometry. researchgate.net

Ab initio calculations have been used to determine the optimized molecular structures of various conformers of this compound. researchgate.net A key finding from these studies is the role of the anomeric effect, a stereoelectronic interaction involving the delocalization of a lone pair of electrons into an adjacent antibonding (σ) orbital. researchgate.net In this compound, the most stable conformers are those where the lone pair of electrons on the nitrogen atom (lp(N)) is oriented antiperiplanar (at 180°) to one of the C-F bonds. researchgate.net This lp(N)→σ(C-F) interaction results in a lengthening of the antiperiplanar C-F bond compared to the other C-F bond, which is synperiplanar (in the same plane). This donation of electron density stabilizes the conformer. researchgate.net

The gauche effect, which favors a gauche arrangement (60° dihedral angle) between electronegative substituents, also influences the conformation. rsc.orgresearchgate.net In fluorinated amines, this is often driven by electrostatic attraction between the positively charged nitrogen and the electronegative fluorine. nih.gov These stereoelectronic forces are crucial as they influence not only the molecule's shape but also its reactivity and interactions with biological systems. beilstein-journals.org

| Parameter | Description | Calculated Value (Å) |

|---|---|---|

| C-F₁ Bond Length | C-F bond antiperiplanar to the nitrogen lone pair. | 1.411 |

| C-F₂ Bond Length | C-F bond synperiplanar to the nitrogen lone pair. | 1.375 |

Quantum Chemical Characterization of Intermediates and Transition States

A complete understanding of a reaction mechanism requires detailed knowledge of the high-energy species that connect reactants, intermediates, and products. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide invaluable information on the structures and energies of these transient species. nih.govrsc.org

In the computationally-designed synthesis of this compound, the AFIR method was used not only to find reactant candidates but also to locate the transition states connecting them. compchemhighlights.orgresearchgate.net The calculations were performed at a specific level of theory (e.g., ωB97X-D/6-31+G*) to obtain optimized geometries and Gibbs free energies for all equilibrium structures and transition states. amazonaws.comrsc.org

For the reaction of NH₃, :CF₂, and CO₂, DFT calculations elucidated the entire reaction profile, including the key transition state. amazonaws.comresearchgate.net The calculations revealed a reasonably small energy barrier (ΔG‡ = 3.1 kcal mol⁻¹) for the three components to assemble, supporting its feasibility. rsc.org Furthermore, computational analysis of potential side reactions was critical. For instance, calculations showed that a competing reaction between the difluorocarbene precursor and ammonia could form an ammonium (B1175870) fluoride (B91410) salt (NH₃·HF), a pathway that would inhibit the desired reaction. researchgate.net This insight was crucial for understanding the limitations of using ammonia directly and for rationally designing the improved synthesis with trimethylamine. compchemhighlights.org

| Reaction Step | Level of Theory | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| NH₃ + :CF₂ + CO₂ → [Transition State] | ωB97X-D/6-31+G(d)/CPCM(THF) | 3.1 | rsc.org |

Role of 2,2 Difluoroglycine As a Synthetic Building Block

Incorporation into Peptides and Protein Analogues

The introduction of 2,2-difluoroglycine into peptide chains offers a potent method for modulating their biological and physical properties. The high electronegativity and steric demand of the difluoromethyl group can profoundly influence peptide conformation, stability, and intermolecular interactions.

Challenges in Peptide Coupling with Difluorinated Amino Acids

The synthesis of peptides containing this compound is not without its challenges. The electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the amino group, potentially complicating standard peptide coupling reactions. openaccessjournals.com Furthermore, the synthesis of backbone-fluorinated amino acids has largely been confined to solution-phase methods, although protocols for solid-phase peptide synthesis (SPPS) using Fmoc-strategy have been developed. researchgate.net These methods are crucial for enabling the efficient and automated synthesis of longer and more complex fluorinated peptides. openaccessjournals.com The purification of the final peptide product can also be demanding, requiring careful optimization to ensure high purity for subsequent biological and structural analyses. openaccessjournals.com

Impact on Intermolecular Forces and Self-Assembly

The presence of the highly polar C-F bonds in this compound can significantly alter the intermolecular forces that govern peptide self-assembly. These forces, which include hydrogen bonds, van der Waals interactions, and dipole-dipole interactions, are critical for the formation of higher-order structures like fibrils and monolayers. nih.govatlanticoer-relatlantique.carsc.orgsavemyexams.com The introduction of fluorine can modulate the strength and directionality of these interactions, thereby influencing the aggregation and self-assembly behavior of peptides. nih.govrsc.org For example, the hydrophobic effect, a major driving force in protein folding and self-assembly, can be subtly altered by the presence of fluorinated residues. nih.gov Understanding and controlling these intermolecular forces is essential for designing novel biomaterials and for studying the mechanisms of protein aggregation in diseases.

Applications in Biomacromolecular Probes and Structural Studies

The unique nuclear properties of fluorine make this compound an invaluable tool for studying the structure and dynamics of biomacromolecules.

Utilization as ¹⁹F NMR Probes for Protein Structure and Interactions

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity to its local electronic environment. biorxiv.orgnih.govnih.gov Incorporating this compound into a protein provides a sensitive ¹⁹F NMR signal with no background from the biological system. nih.govnih.gov The chemical shift of the ¹⁹F nucleus is highly responsive to changes in protein conformation, van der Waals packing, and local electrostatic fields. nih.govnih.gov This sensitivity allows researchers to monitor protein-ligand binding, protein-protein interactions, and conformational changes in real-time. biorxiv.orgbeilstein-journals.orgnsf.gov Furthermore, ¹⁹F NMR can be used to study large and complex protein systems that are challenging to analyze by conventional NMR methods. nih.govnih.gov

Precursor in Organic Synthesis

Beyond its applications in peptide chemistry, this compound serves as a valuable building block in general organic synthesis. asischem.comsigmaaldrich.com Its difluoromethyl group can be a precursor to other functional groups or can be retained to impart specific properties to the final molecule. For example, derivatives of this compound can be used in the synthesis of complex heterocyclic compounds and other molecules with potential pharmaceutical applications. enamine.net The development of efficient synthetic methods for producing this compound and its derivatives is an active area of research, with techniques like quantum chemical calculations being employed to discover novel synthetic routes. amazonaws.comresearchgate.net The availability of these building blocks facilitates the exploration of new chemical space and the creation of novel fluorinated compounds. orgsyn.org

Generation of Difluorocarbene from this compound Derivatives

The synthesis of α,α-difluoroglycine derivatives can be achieved through a three-component reaction involving amines, carbon dioxide, and difluorocarbene (:CF₂), which is generated in situ. researchgate.netnih.gov Intriguingly, certain derivatives of this compound can, in turn, serve as precursors to generate difluorocarbene. hokudai.ac.jp Computational studies, specifically using the ωB97X-D/6-31+G* level of theory, have explored the decomposition pathways of these derivatives to release :CF₂. researchgate.net

Research has led to the discovery of new reagents based on difluoroglycine structures that can generate difluorocarbene at 0 °C without the need for any additives. researchgate.netnih.gov This development is significant as it provides a milder alternative to traditional methods. For example, computational analysis of the decomposition of specific this compound derivatives, such as the zwitterionic adducts formed from trimethylamine (B31210) (2a) or pyridine (B92270) (2g) with CO₂ and :CF₂, reveals the energy barriers associated with difluorocarbene release. researchgate.net

| Derivative | Decomposition Pathway | Activation Energy (kcal/mol) | Note |

| 2a (from Trimethylamine) | Decarboxylation & :CF₂ release | 29.5 | Computationally predicted pathway researchgate.net |

| 2g (from Pyridine) | Decarboxylation & :CF₂ release | 20.3 | Lower energy barrier suggests easier :CF₂ generation researchgate.net |

These findings highlight the potential of tailored this compound derivatives as controllable sources of difluorocarbene for various synthetic applications. researchgate.net The pyridine-derived adduct (2g), with its lower activation energy for decomposition, was identified as a particularly promising difluorocarbene source that functions at a low temperature without an activator. researchgate.net

Synthesis of N-Heterocyclic Carbene Ligands

A key synthetic application of this compound derivatives is their use in the synthesis of N-heterocyclic carbene (NHC) ligands. researchgate.netnih.govhokudai.ac.jp NHCs are a class of stable carbene molecules that have become indispensable ligands in transition metal catalysis, particularly for reactions like olefin metathesis. nih.govresearchgate.net They form strong bonds with metal centers, leading to highly stable and active catalysts. scripps.edu

The general synthesis of common NHC ligands, such as IMes (1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene), typically involves the condensation of an aniline (B41778) derivative with glyoxal, followed by ring formation and deprotonation of the resulting imidazolium (B1220033) salt. nih.govresearchgate.net

While the precise pathway from this compound derivatives to NHC ligands is noted as a significant application, detailed experimental schemes in the reviewed literature are sparse. nih.gov However, the transformation leverages the core structure of the difluoroglycine derivative as a scaffold to construct the heterocyclic ring system characteristic of NHCs. The versatility of the three-component synthesis of difluoroglycine derivatives allows for the incorporation of various amine and N-heterocycle precursors, which can be further elaborated into functionalized NHC ligands. nih.govresearchgate.net

| NHC Precursor/Ligand | Full Name | Typical Synthesis Starting Materials |

| IMes | 1,3-bis-(2,4,6-trimethylphenyl)imidazol-2-ylidene | 2,4,6-trimethylaniline, glyoxal, formic acid researchgate.net |

| IPr | 1,3-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene | 2,6-diisopropylaniline, glyoxal, formic acid nih.gov |

| (S)-5a | Chiral benzimidazolium salt | (S)-6,6'-dimethoxybiphenyl-2,2'-diamine, 2-bromonitrobenzene beilstein-journals.org |

The development of routes from this compound to these valuable ligands underscores the compound's role as a versatile building block for creating sophisticated catalytic tools. hokudai.ac.jp

Radical Substitution Reactions under Photoredox Conditions

Derivatives of this compound are suitable substrates for radical substitution reactions conducted under photoredox catalysis. researchgate.netnih.govhokudai.ac.jp This modern synthetic strategy uses light-absorbing catalysts to facilitate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. cas.cnnih.gov

The application of photoredox catalysis to this compound derivatives allows for novel carbon-carbon and carbon-heteroatom bond formations. nih.gov For instance, photoredox-mediated reactions can achieve remote C(sp³)–H heteroarylation of free aliphatic alcohols. nih.gov This type of transformation involves the generation of an alkoxy radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at a remote, unactivated position. This radical can then engage in a Minisci-type reaction to functionalize an N-heteroarene. nih.gov

While not starting from difluoroglycine itself, the conditions used in related photoredox reactions illustrate the typical components required for such transformations, which are applicable to difluoroglycine derivatives. cas.cn

| Reaction Type | Photocatalyst | Light Source | Key Reagents/Additives | Solvent |

| Difluoroalkylation/Lactonization | Ir(ppy)₃ | Blue LEDs | BrCF₂CO₂K, PhB(OH)₂ | DMAc |

| Remote C(sp³)–H Heteroarylation | Ru(bpy)₃(PF₆)₂ | Blue LEDs | PFBI-OH (oxidant) | CH₂Cl₂ |

The ability of this compound derivatives to participate in these photoredox-mediated radical reactions opens avenues for their incorporation into complex molecules, including pharmaceuticals and agrochemicals, leveraging the unique properties of the difluoromethylene group. nih.govnih.gov

Mechanistic and Biochemical Interactions of 2,2 Difluoroglycine Analogues

Enzyme Interaction Mechanisms of Difluorinated Compounds

The presence of two fluorine atoms on the α-carbon of glycine (B1666218) analogues creates unique electronic properties that are exploited in the design of specific enzyme inhibitors. These difluorinated compounds often act as mechanism-based inhibitors, which are unreactive until activated by the target enzyme's catalytic machinery. oup.comsigmaaldrich.comfiveable.me

Studies on Mechanism-Based Enzyme Inhibition by Difluoroglycosides and Analogues

Mechanism-based inhibitors, also known as suicide substrates, are compounds that are catalytically converted by a specific enzyme into a reactive species that subsequently inactivates the enzyme, often by forming a covalent bond with an active site residue. oup.comsigmaaldrich.comfiveable.me 2-Deoxy-2,2-difluoroglycosides serve as a prime example of this class of inhibitors for α-glycosidases. nih.gov

These compounds are designed to mimic the natural substrate of the enzyme. Upon binding to the active site, the enzyme attempts its normal catalytic reaction. However, the electronic-withdrawing nature of the two fluorine atoms alters the reaction pathway. For glycosidases, which typically proceed through a glycosyl-enzyme intermediate, the presence of the difluoro moiety at the C-2 position greatly stabilizes this intermediate. nih.govnih.gov

A key study demonstrated that 2,4,6-trinitrophenyl 2-deoxy-2,2-difluoro-α-glucoside inactivates yeast α-glucosidase, and the corresponding difluoromaltoside inactivates human pancreatic α-amylase. nih.gov The inactivation proceeds via the formation of a stable difluoroglycosyl-enzyme intermediate, effectively taking the enzyme out of commission. nih.gov The 1:1 stoichiometry of this inactivation was confirmed by observing a burst of released trinitrophenolate, indicating that one inhibitor molecule inactivates one enzyme molecule. nih.gov Competitive inhibitors were shown to protect the enzymes from inactivation, confirming that the interaction occurs at the active site. nih.gov

Similarly, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as mechanism-based inhibitors of histone deacetylase 6 (HDAC6). chemrxiv.org These compounds undergo a ring-opening reaction catalyzed by the enzyme, which is initiated by the attack of a zinc-bound water molecule. chemrxiv.org This process generates a deprotonated difluoroacetylhydrazide, which then binds tightly to the zinc ion in the active site, leading to essentially irreversible inhibition. chemrxiv.org

Table 1: Examples of Mechanism-Based Inhibition by Difluorinated Compounds

| Inhibitor | Target Enzyme | Mechanism of Inactivation | Reference |

| 2-Deoxy-2,2-difluoroglycosides | α-Glycosidases (e.g., yeast α-glucosidase, human pancreatic α-amylase) | Formation of a stable difluoroglycosyl-enzyme intermediate. nih.gov | nih.gov |

| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Histone Deacetylase 6 (HDAC6) | Enzyme-catalyzed ring-opening to form a tightly binding deprotonated difluoroacetylhydrazide. chemrxiv.org | chemrxiv.org |

| 2'-deoxy-2',2'-difluorocytidine (Gemcitabine) | Ribonucleotide Reductase | Covalent adduction of catalytic active site residues. nih.gov | nih.gov |

Influence of Fluorine on Active Site Interactions and Catalysis

The strategic placement of fluorine atoms can significantly alter the interactions between a molecule and an enzyme's active site, thereby influencing the catalytic process. nih.govresearchgate.net Fluorine's high electronegativity makes it a powerful electron-withdrawing group, which can destabilize the formation of positively charged transition states or intermediates that are common in many enzymatic reactions. researchgate.net This property is often harnessed to create potent enzyme inhibitors. nih.govresearchgate.net

For instance, in enzymes that catalyze reactions involving carbocationic intermediates, the presence of a difluoromethyl group can significantly slow down the reaction rate by destabilizing the electron-deficient transition state. researchgate.net The C-F bond is also a poor hydrogen bond donor, but the fluorine atom can act as a weak hydrogen bond acceptor. nih.gov While these hydrogen bonds are generally not the primary driver of binding affinity, they can modulate the intricate network of hydrogen bonds within the active site, including those involving water molecules, which can either stabilize or destabilize the ligand-protein complex. acs.org

Furthermore, the replacement of a hydroxyl group with a CF₂H group can maintain the dipole moment of the C-OH bond and mimic its electronic arrangement. The fluorine atoms increase the acidity of the carbon-bound proton, allowing it to act as a hydrogen-bond donor. nih.gov This bioisosteric replacement can be a valuable tool in probing the importance of hydrogen bonding in enzyme catalysis.

Effects of Difluorination on Molecular Recognition and Ligand Binding

The introduction of difluoro groups can have a complex and sometimes unpredictable effect on molecular recognition and ligand binding affinity. nih.govacs.org While fluorination is often employed to enhance binding, its success is not guaranteed and depends on the specific context of the protein-ligand interaction. researchgate.net

The effects of difluorination on binding are multifaceted:

Hydrophobicity and Solvation: The C-F bond is more lipophilic than a C-H bond, and fluorination can increase the hydrophobicity of a ligand. researchgate.net However, the term "polar hydrophobicity" has been coined to describe the unique nature of the C-F bond, which is non-polarizable yet has a strong polarizing effect. nih.gov The desolvation of a fluorinated ligand upon binding to a protein can lead to significant enthalpy-entropy compensation effects. nih.gov For example, studies on the binding of fluorinated and non-fluorinated cyclic dinucleotides to the STING protein revealed that the higher affinity of the fluorinated analogues was due to a smaller loss of entropy upon binding and a smaller strain energy. nih.gov The binding of the difluoro-containing ligands was found to be entropically more favorable. nih.gov

Conformational Effects: Fluorine substitution can induce conformational changes in molecules, which can pre-organize a ligand into a bioactive conformation that is more favorable for binding. nih.gov

Direct Interactions: Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds (as an acceptor) and interactions with aryl groups. nih.govresearchgate.net However, direct hydrogen bonding with fluorine is often not the main contributor to binding affinity. acs.org Instead, the modulation of water networks within the binding site can be a more significant factor. acs.orgnih.gov

Table 2: Thermodynamic Contributions to the Binding of Natural and Difluoro-Substituted Cyclic Dinucleotides to STING Protein

| Ligand Pair | Enthalpic Contribution (ΔHbind) | Entropic Contribution (-TΔSbind) | Overall Binding Free Energy (ΔGbind) |

| Natural vs. Difluoro CDNs | Favors natural CDNs by 5-9 kcal mol⁻¹ | Favors difluoro CDNs by 6-11 kcal mol⁻¹ | Higher affinity for difluoro analogues |

Source: Adapted from Smola et al. (2021) nih.gov

Enzymatic Stability of Fluorinated Peptides and Proteins

A significant advantage of incorporating fluorinated amino acids like 2,2-difluoroglycine into peptides and proteins is the potential to enhance their stability against enzymatic degradation. researchgate.netacs.orgpnas.org This increased proteolytic stability is a key consideration in the development of peptide-based therapeutics, as it can lead to longer half-lives in vivo. researchgate.netacs.orgnih.gov

The impact of fluorination on proteolytic stability is, however, a complex phenomenon and not always predictable. nih.govfu-berlin.de It depends on several factors, including the specific enzyme, the position of the fluorinated amino acid relative to the cleavage site, and the extent of fluorination. nih.govfu-berlin.de

Studies have shown that the incorporation of fluorinated amino acids can lead to:

Increased Resistance to Proteolysis: In many cases, peptides containing fluorinated amino acids exhibit enhanced resistance to degradation by proteases such as trypsin, chymotrypsin, and pepsin. researchgate.netacs.orgnih.gov For example, fluorinated derivatives of the antimicrobial peptides buforin and magainin displayed moderately better protease stability. researchgate.netacs.org

Altered Cleavage Patterns: Fluorination can also change the sites at which a peptide is cleaved by a protease. acs.org

Variable Effects: While often stabilizing, fluorination does not universally confer protease resistance. In some instances, the introduction of a fluorinated amino acid can surprisingly lead to a slight increase in the rate of degradation by a particular enzyme. researchgate.netacs.orgnih.gov For example, one of six fluorinated buforin analogues was degraded by trypsin at a slightly faster rate than the parent peptide. researchgate.netacs.org

The enhanced stability of fluorinated proteins is often attributed to the efficient packing of the fluorinated side chains and favorable hydrophobic effects. pnas.org The self-segregating properties of fluorocarbons can also contribute to the stabilization of protein structures. pnas.org

Table 3: Effect of Fluorination on the Proteolytic Stability of Peptides

| Peptide System | Protease | Observation | Reference |

| Buforin and Magainin Analogues | Trypsin | Generally increased stability, with one analogue showing slightly faster degradation. researchgate.netacs.org | researchgate.netacs.org |

| Model Peptides | α-Chymotrypsin, Pepsin | Effect is not predictable; depends on substitution position and fluorine content. nih.gov | nih.gov |

| General Fluorinated Peptides | Various Proteases | Sterically demanding and highly fluorinated amino acids are often more effective at inducing resistance. fu-berlin.de | fu-berlin.de |

Future Directions and Emerging Research Avenues for 2,2 Difluoroglycine

Development of Highly Enantioselective Synthetic Methods

The biological utility of amino acids is intrinsically linked to their chirality. Consequently, a primary focus of ongoing research is the development of robust and highly enantioselective methods for preparing 2,2-difluoroglycine and its derivatives. While racemic syntheses are established, the future lies in catalytic asymmetric approaches that provide efficient access to enantiopure forms of the molecule.

Recent advances have moved beyond classical resolutions to sophisticated catalytic strategies. mdpi.com One promising approach involves the asymmetric Reformatsky reaction, which utilizes chiral auxiliaries like N-tert-butylsulfinimines to direct the stereoselective addition of a difluoroenolate, derived from reagents such as ethyl bromodifluoroacetate. capes.gov.bracs.orgnih.gov This method yields α,α-difluoro-β-amino acid derivatives with good to excellent diastereomeric ratios, which can then be transformed into the desired enantiomerically pure products. acs.orgnih.gov

The field is also witnessing the application of modern catalytic systems. For instance, copper-catalyzed asymmetric difluoromethylation, using an in-situ generated difluorocarbene, has been reported for the synthesis of chiral α-difluorinated amino acids with high enantiomeric excess. mdpi.com Furthermore, the broader field of asymmetric synthesis points towards the potential of transition metal-catalyzed hydrogenations and photoredox catalysis to access these challenging chiral structures. dicp.ac.cnfrontiersin.org The development of novel chiral ligands, such as advanced phosphines (e.g., BINAP, DuPhos) and "chiral-at-metal" complexes, is critical to advancing these methods, offering new pathways for stereocontrolled radical reactions and other transformations. nih.govsigmaaldrich.comnih.govrsc.org

| Method/Strategy | Catalyst or Auxiliary | Key Features |

| Asymmetric Reformatsky Reaction | Chiral N-sulfinyl imines | Employs a chiral auxiliary to control stereochemistry during the addition of a difluoroenolate. capes.gov.bracs.org |

| Copper-Catalyzed Asymmetric Difluoromethylation | Copper/Chiral Ligand | Utilizes an in-situ generated difluorocarbene source under basic conditions. mdpi.com |

| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium/Diphosphine/H+ | Effective for producing enantioenriched α,α-difluorinated carboxylic acids from unsaturated precursors. dicp.ac.cn |

| Photoredox Organocatalysis | Chiral Organic Salts (e.g., IDPi) | A single-catalyst system that can facilitate enantioselective cycloadditions under visible light. frontiersin.org |

Exploration of Novel Biochemical and Biophysical Applications

The incorporation of this compound into peptides and proteins is a burgeoning area of research, offering powerful tools for chemical biology. mdpi.com The fluorine atoms provide a unique biophysical handle and can profoundly influence molecular properties.

A significant application is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio and 100% natural abundance, and the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra of labeled proteins are free from background signals. nih.gov This allows this compound to serve as a highly sensitive, non-perturbative probe to monitor protein structure, dynamics, conformational changes, and ligand binding events in real-time. nih.gov

The electron-withdrawing nature of the difluoromethyl group alters the local electronic environment, which can be exploited for enzyme inhibition . mdpi.com By replacing a native amino acid at an enzyme's active site with this compound, researchers can modify the pKa of nearby residues or the peptide backbone, potentially leading to potent and specific inhibitors. Moreover, the strength of the carbon-fluorine bond enhances the metabolic stability of peptides, making them more resistant to proteolytic degradation—a crucial advantage for developing peptide-based therapeutics. amazonaws.comrsc.org

Furthermore, fluorination can be used to control and stabilize peptide secondary structures, such as α-helices and β-sheets, by modulating hydrophobic and electrostatic interactions. colab.wsnih.govworldscientific.com This conformational control is vital for designing peptides with specific functions and for studying the principles of protein folding.

Advanced Computational Tools for Rational Design and Discovery

Computational chemistry has become an indispensable partner to experimental work, accelerating the discovery and optimization of chemical processes and molecular design. For this compound, computational tools are being applied in two major areas: the discovery of novel synthetic pathways and the prediction of its biochemical and biophysical properties.

A groundbreaking development is the use of Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) , which employs quantum chemical calculations to systematically explore reaction pathways. amazonaws.comrsc.orgnih.gov This approach, often utilizing the Artificial Force Induced Reaction (AFIR) method, can predict viable synthetic routes from simple, readily available starting materials without relying on existing chemical knowledge. amazonaws.comrsc.org Notably, this strategy led to the successful experimental discovery of a novel three-component reaction to synthesize difluoroglycine derivatives from amines, difluorocarbene, and carbon dioxide (CO₂), demonstrating the predictive power of these computational tools. rsc.orgnih.gov

In parallel, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for rationalizing and predicting the behavior of this compound-containing molecules. mpg.denih.gov DFT calculations are used to accurately predict ¹⁹F NMR chemical shifts, which is essential for interpreting experimental spectra and relating them to specific protein environments. nih.gov MD simulations allow researchers to model how the inclusion of this compound affects the conformational dynamics, folding, and stability of peptides and proteins over time. nih.govbiorxiv.orgnih.gov These simulations provide atomic-level insights that guide the design of fluorinated peptides for specific applications, such as enhanced binding or structural stability. mpg.deuib.no

| Computational Method | Application/Purpose | Key Findings/Capabilities |

| Quantum Chemistry Aided Retrosynthetic Analysis (QCaRA) / AFIR | Discovery of novel synthetic routes | Predicted and experimentally validated a new three-component synthesis of difluoroglycine derivatives from amines, CO₂, and difluorocarbene. amazonaws.comrsc.orgnih.gov |

| Density Functional Theory (DFT) | Prediction of molecular properties | Accurately calculates ¹⁹F NMR chemical shifts to aid in the interpretation of experimental data on labeled proteins. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Study of peptide/protein conformation and dynamics | Models the impact of this compound on peptide folding, stability, and intermolecular interactions. nih.govnih.gov |

Expansion into Materials Science and Supramolecular Chemistry

Beyond biological applications, the unique properties of fluorinated amino acids are paving the way for their use in materials science and supramolecular chemistry. colab.wsnih.gov Fluorination can be strategically employed to control the self-assembly of amino acids and peptides, leading to the formation of well-ordered nanostructures like fibrils, nanotubes, and hydrogels. colab.wsnih.govresearchgate.net

The ability of fluorine to participate in specific non-covalent interactions, including fluorous-fluorous interactions and strong hydrogen bonds, offers a powerful tool to engineer bioinspired materials with tunable functions. colab.wsnih.gov While research in this area has often focused on side-chain fluorinated amino acids, such as fluorinated phenylalanine, the principles are directly applicable to backbone-fluorinated building blocks like this compound. researchgate.net

The future in this domain involves using this compound as a component in self-assembling peptides to create novel hydrogels for tissue engineering or drug delivery. The high polarity and unique steric profile of the CF₂ group can be used to direct the formation of specific supramolecular architectures. colab.ws By controlling the sequence and degree of fluorination within a peptide, it may be possible to precisely tune the mechanical properties, stability, and responsiveness of the resulting materials, opening up new possibilities for advanced functional biomaterials. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.